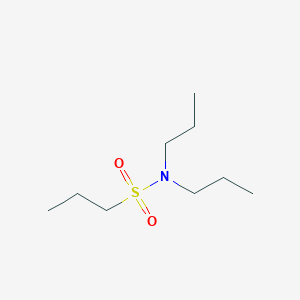
N,N-dipropylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dipropylpropane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide family. Sulfonamides are characterized by the presence of a sulfonyl group (SO₂) connected to an amine group (NH₂). These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipropylpropane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with dipropylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
Industrial Production Methods
Industrial production of sulfonamides often employs oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dipropylpropane-1-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction of the sulfonamide group to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions
Oxidation: H₂O₂ and SOCl₂ are commonly used for oxidative conversion to sulfonyl chlorides.
Reduction: LiAlH₄ is a typical reducing agent for converting sulfonamides to amines.
Substitution: Reactions often involve nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-dipropylpropane-1-sulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-dipropylpropane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally exert their effects by inhibiting the synthesis of folic acid in bacteria, thereby preventing bacterial growth . This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfinamides and Sulfenamides: Related compounds with sulfur-nitrogen bonds used in various applications.
Uniqueness
N,N-dipropylpropane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its dipropyl groups provide steric hindrance, influencing its reactivity compared to other sulfonamides.
Propriétés
Numéro CAS |
57547-95-2 |
|---|---|
Formule moléculaire |
C9H21NO2S |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N,N-dipropylpropane-1-sulfonamide |
InChI |
InChI=1S/C9H21NO2S/c1-4-7-10(8-5-2)13(11,12)9-6-3/h4-9H2,1-3H3 |
Clé InChI |
LENLEUMMIHONNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)S(=O)(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


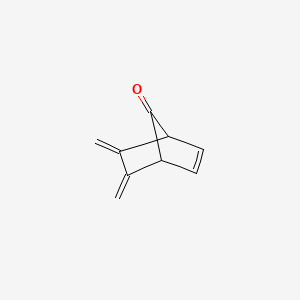

![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
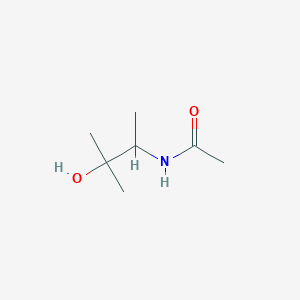
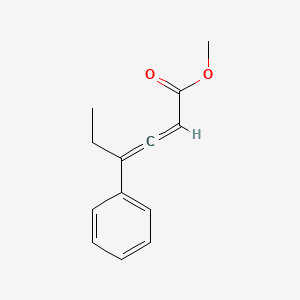
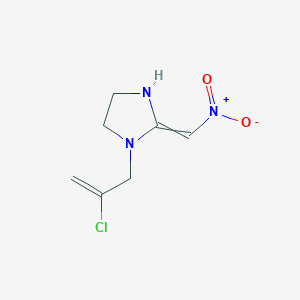
![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
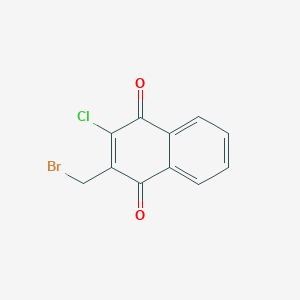
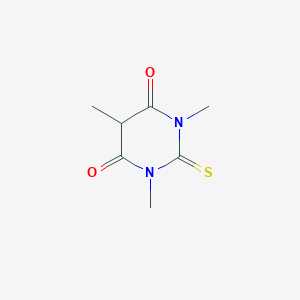
oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
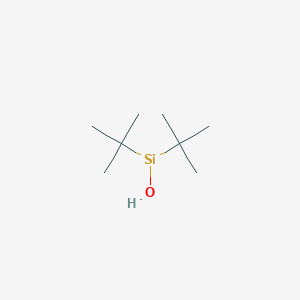
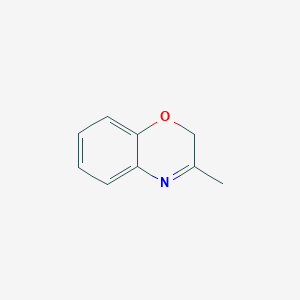
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
